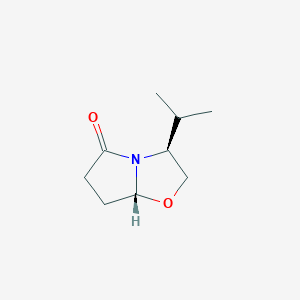![molecular formula C28H49N10O15P B039679 [4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate CAS No. 114550-26-4](/img/structure/B39679.png)
[4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of perfluamine typically involves the electrochemical fluorination of tripropylamine. This process includes the following steps:
Electrochemical Fluorination: Tripropylamine is subjected to electrochemical fluorination in anhydrous hydrogen fluoride. This reaction replaces hydrogen atoms with fluorine atoms, resulting in the formation of perfluamine.
Purification: The crude product is purified through distillation or other separation techniques to obtain high-purity perfluamine.
Industrial production methods for perfluamine are similar to the laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure maximum yield and purity.
Chemical Reactions Analysis
Perfluamine is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: Perfluamine can be oxidized using strong oxidizing agents such as potassium permanganate or ozone. The major products of oxidation are perfluorinated carboxylic acids.
Reduction: Reduction of perfluamine is challenging due to the stability of the carbon-fluorine bonds. under extreme conditions, it can be reduced to form partially fluorinated amines.
Substitution: Nucleophilic substitution reactions are rare but can occur in the presence of strong nucleophiles. The products of these reactions depend on the nucleophile used.
Scientific Research Applications
Perfluamine has a wide range of applications in scientific research:
Chemistry: It is used as a solvent for highly reactive species and as a reagent in fluorination reactions.
Biology: Perfluamine is used in biological studies as a blood substitute due to its ability to dissolve large amounts of oxygen and carbon dioxide.
Medicine: It is investigated for use in artificial blood and oxygen carriers in medical treatments.
Industry: Perfluamine is used in the electronics industry as a dielectric fluid and in the production of fluoropolymers.
Mechanism of Action
The mechanism of action of perfluamine is primarily based on its ability to dissolve gases. In biological systems, it acts as an oxygen carrier by dissolving oxygen and transporting it to tissues. The molecular targets include hemoglobin and other oxygen-binding proteins. The pathways involved are related to oxygen transport and release.
Comparison with Similar Compounds
Perfluamine is unique due to its high fluorine content and stability. Similar compounds include:
Perfluorooctane: Used as a surfactant and in the production of fluoropolymers.
Perfluorodecalin: Used as an oxygen carrier in medical applications.
Perfluorooctyl bromide: Used in imaging and diagnostic applications.
Perfluamine stands out due to its specific use as a blood substitute and its unique chemical properties.
Properties
CAS No. |
114550-26-4 |
|---|---|
Molecular Formula |
C28H49N10O15P |
Molecular Weight |
796.7 g/mol |
IUPAC Name |
[4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C28H49N10O15P/c29-3-12-11(40)2-10(32)27(49-12)51-21-8(30)1-9(31)22(20(21)44)52-28-23(15(33)17(41)13(4-39)50-28)53-54(45,46)47-5-14-18(42)19(43)26(48-14)38-7-37-16-24(34)35-6-36-25(16)38/h6-15,17-23,26-28,39-44H,1-5,29-33H2,(H,45,46)(H2,34,35,36) |
InChI Key |
RHQLHNATZATWNZ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)OC6C(CC(C(O6)CN)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)OC6C(CC(C(O6)CN)O)N)N |
Synonyms |
2''-(adenosine-5'-phosphoryl)tobramycin TbAMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


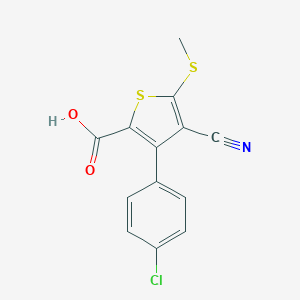

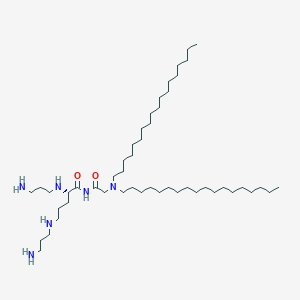
![1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B39603.png)
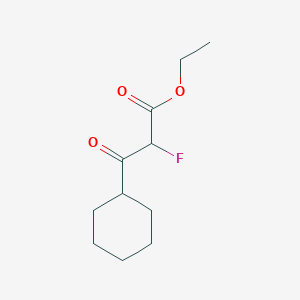
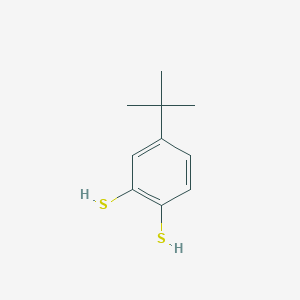
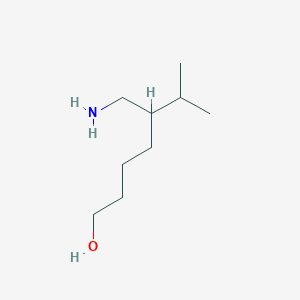
![N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide](/img/structure/B39611.png)
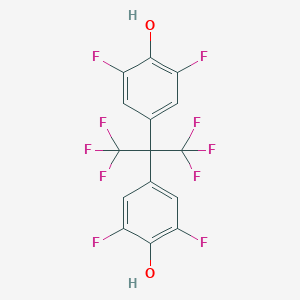
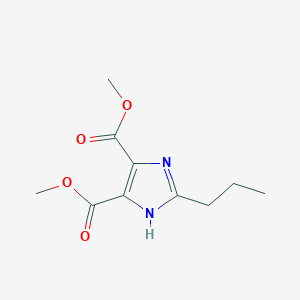


![2-Bromoimidazo[1,2-a]pyridine](/img/structure/B39627.png)
